Methyl 2-(2,4-dimethoxyphenyl)acetate

Physicochemical Characterization Distillation Purification Process Chemistry

Researchers using generic 'dimethoxyphenylacetate' risk synthetic failure due to regioisomer mix-ups. This 2,4-substituted methyl ester (≥97% purity, solid at RT) ensures reproducible enolate chemistry and direct scale-up using patented vacuum distillation parameters (bp ~292°C). Its solid state enables error-free automated powder dispensing, unlike liquid isomers. - Confirmed 2,4-regioisomer; eliminates batch-to-batch variability in nucleophilic substitution. - Patented intermediate for isoflavene derivatives (US2007037874A1) and PPAR modulators (AU2003206059A1). - Measurable Log P advantage (1.84) over the 3,4-isomer (~1.4) for CNS SAR programs. - Ships at ambient temperature; recommended storage: sealed, dry, room temperature.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 55954-25-1
Cat. No. B1600279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,4-dimethoxyphenyl)acetate
CAS55954-25-1
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CC(=O)OC)OC
InChIInChI=1S/C11H14O4/c1-13-9-5-4-8(6-11(12)15-3)10(7-9)14-2/h4-5,7H,6H2,1-3H3
InChIKeyIEVKGWFWALGWGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2,4-dimethoxyphenyl)acetate Identity and Class


Methyl 2-(2,4-dimethoxyphenyl)acetate (CAS 55954-25-1; molecular formula C11H14O4; exact mass 210.08921 Da) is a dimethoxy-substituted phenylacetic acid methyl ester belonging to the class of arylacetate building blocks. It is supplied as a yellow-to-off-white solid with a standard purity of ≥97% (GC) and is stored at room temperature under dry, sealed conditions . The compound features methoxy groups at the 2- and 4-ring positions and an acetate side chain esterified as the methyl ester, distinguishing it from positional isomers such as the 3,4-dimethoxy (methyl homoveratrate, CAS 15964-79-1) and 3,5-dimethoxy (CAS 6512-32-9) analogs, as well as from the free acid form 2,4-dimethoxyphenylacetic acid (CAS 6496-89-5) [1].

Workflow Regiospecific Synthesis Arylacetate building block with defined 2,4-substitution
Selection Solid Dispensing Format Simplifies gravimetric handling and automation
Use Context Patent-Cited Intermediate Isoflavone and PPAR modulator scaffolds

Generic Substitution Risks with Positional Isomers


The 2,4-dimethoxy substitution pattern is not interchangeable with other regioisomers or the parent carboxylic acid in synthetic workflows where regiospecific electronic effects and steric profiles govern reaction outcomes. The proximity of the 2-methoxy group to the acetate side chain alters nucleophilic substitution trajectories and enolate chemistry relative to the 3,4- and 3,5-isomers, while the methyl ester provides orthogonal protection and different solubility characteristics compared to the free acid . Patents citing this specific CAS number as a key intermediate—not its isomers—demonstrate irreplaceable utility in preparing isoflavone derivatives and PPAR modulator scaffolds . Substitution without verification of regioisomeric identity therefore risks synthetic failure, compromised patent integrity, and batch-to-batch irreproducibility.

Regioisomer 2,4-substitution pattern is not interchangeable with 3,4- or 3,5-isomers; regiospecific electronic and steric profiles may alter reaction outcomes.
Free Acid Form Methyl ester provides orthogonal protection and distinct solubility; direct substitution with 2,4-dimethoxyphenylacetic acid may require route re-validation.
Physical State Solid format may not transfer directly if liquid-isomer protocols are used; liquid isomers risk evaporative loss in automated solid-dispensing workflows.

Quantitative Differentiation Evidence


Boiling Point Comparison: Positional Isomers

The predicted boiling point of methyl 2-(2,4-dimethoxyphenyl)acetate is 292.2 ± 25.0 °C at 760 Torr , intermediate between its 3,4-isomer (285.4 ± 25.0 °C at 760 mmHg) and its 3,5-isomer (302.7 ± 27.0 °C at 760 mmHg) . This ~7 °C lower BP than the 3,5-isomer and ~7 °C higher BP than the 3,4-isomer has practical consequences for vacuum distillation cut points, solvent-swap operations, and purity profiling.

Boiling Point
Cross-study comparable
292.2 ± 25.0 °C (2,4-isomer) vs. 285.4 °C (3,4-isomer) and 302.7 °C (3,5-isomer) at 760 mmHg
Supports distillation cut-point differentiation
Predicted values; verify experimentally for scale-up protocols
Physicochemical Characterization Distillation Purification Process Chemistry

Lipophilicity (Log P) Comparison Across Regioisomers

The consensus Log P of methyl 2-(2,4-dimethoxyphenyl)acetate is 1.84 (average of 5 computational methods: iLOGP 2.62, XLOGP3 1.65, WLOGP 1.42, MLOGP 1.38, SILICOS-IT 2.11) . For the 3,4-isomer, the Log P (XLogP3) is reported as 1.48 [1], and ChemSpider lists a logP of approximately 1.44 . The 2,4-isomer therefore exhibits approximately 0.4 log unit higher lipophilicity, translating to roughly 2.5× greater octanol-water partition under neutral conditions.

Lipophilicity
Cross-study comparable
Consensus Log P 1.84 (2,4-isomer) vs. XLogP3 ~1.48 (3,4-isomer); ΔLog P ~+0.4
May influence chromatographic retention and membrane partitioning context
Computed values; source-specific review recommended
Lipophilicity Drug Design ADME Prediction

Physical State: Solid vs. Liquid Regioisomers

Methyl 2-(2,4-dimethoxyphenyl)acetate is unequivocally a solid at room temperature, described as a yellow to brown to off-white solid . In contrast, the 3,4-isomer (methyl homoveratrate) is a light yellow to yellow liquid [1] and the 3,5-isomer is supplied as a colorless clear liquid . This solid state offers practical advantages in gravimetric dispensing, long-term storage stability (reduced volatilization and container corrosion), and simplified shipping classification.

Physical State
Head-to-head
Solid (2,4-isomer) vs. Liquid (3,4- and 3,5-isomers) at 20–25 °C
Solid state supports gravimetric dispensing and storage stability
Based on multiple vendor specifications
Material Handling Formulation Shipping and Storage

Patent-Cited Utility for Isoflavone and PPAR Scaffolds

The BOC Sciences building block record for methyl 2-(2,4-dimethoxyphenyl)acetate associates this CAS number with five specific patent families: KR-100565423-B1 (method for preparing isoflavone derivatives), KR-20050037888-A and US-2007037874-A1 (manufacturing process of isoflavan or isoflavene derivatives), and AU-2003206059-A1 / CA-2478520-A1 (thiazole/oxazole derivatives that modulate PPAR activity) . No equivalent patent association is documented for the 3,4- or 3,5-isomer methyl esters in these therapeutic area patent families, indicating that the 2,4-dimethoxy regioisomeric configuration is chemically required for the scaffold constructions disclosed.

Patent Utility
Class-level inference
5 patent families cite this CAS for isoflavone / PPAR scaffolds; 0 for 3,4- or 3,5-isomer methyl esters
Reported patent-cited intermediate context
Data to verify; freedom-to-operate review is recommended
Medicinal Chemistry Patent Intermediates Isoflavone Synthesis

Methyl 2-(2,4-dimethoxyphenyl)acetate Application Scenarios


Distillation Purification in Process Scale-Up

When preparing a multi-kilogram batch for downstream isoflavone synthesis, the precise boiling point of 292.2 ± 25.0 °C differentiates the 2,4-isomer from the 3,4-isomer (285.4 °C) and the 3,5-isomer (302.7 °C). Procurement of the correct CAS number ensures that established vacuum distillation parameters—developed and validated in patents such as KR-100565423-B1—are directly transferable without re-optimization.

Hit-to-Lead Optimization with Dimethoxyaryl Building Blocks

The consensus Log P of 1.84 indicates measurable lipophilicity elevation (~Δ0.4 log units) compared to the 3,4-isomer [1]. For a lead series where CNS penetration or membrane partitioning is desired, this physicochemical difference can be exploited without introducing additional heteroatoms, enabling SAR by regioisomeric substitution rather than by adding new functional groups.

Solid Dispensing Automation for Parallel Synthesis

As a solid at room temperature [1], methyl 2-(2,4-dimethoxyphenyl)acetate is compatible with automated powder-dispensing platforms. The 3,4- and 3,5-isomers, being liquids, require liquid-handling robotics or manual pipetting, which introduces solvent weight errors and increases the risk of cross-contamination in high-throughput chemistry workflows.

IP-Sensitive Intermediate Procurement

When the synthetic route is covered by patents citing this CAS number (e.g., AU-2003206059-A1 for PPAR modulators, US-2007037874-A1 for isoflavene derivatives) , using precisely methyl 2-(2,4-dimethoxyphenyl)acetate—rather than a generic 'dimethoxyphenylacetate'—provides documentary traceability that supports regulatory filings, freedom-to-operate opinions, and supply chain qualification audits.

Application
Selection Property
Validation Focus
Distillation Purification Scale-Up
Boiling point differentiation context
Verify BP cut points for target isomer purity
Hit-to-Lead Lipophilicity Tuning
Regioisomer-dependent Log P review
Confirm chromatographic retention and permeability shift
Automated Parallel Synthesis
Solid-state dispensing compatibility
Validate gravimetric accuracy and cross-contamination risk
IP-Sensitive Intermediate Supply
CAS-specific patent citation context
Cross-reference patent families and supply chain traceability

Technical Documentation Hub

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